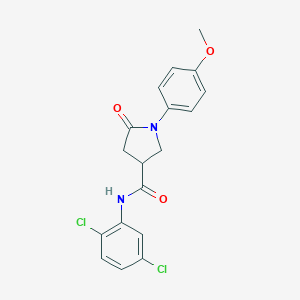METHANONE](/img/structure/B279620.png)
[4-(2-FURYLCARBONYL)PIPERAZINO](1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-FURYLCARBONYL)PIPERAZINO](1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE is a complex organic compound that features a furoyl group, a nitro-substituted pyrazole, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-FURYLCARBONYL)PIPERAZINO](1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE likely involves multiple steps:
Formation of the furoyl group: This can be achieved through the acylation of furans.
Synthesis of the nitro-substituted pyrazole: This involves nitration reactions followed by cyclization.
Coupling reactions: The furoyl group and the nitro-substituted pyrazole are then coupled with piperazine under specific conditions, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furoyl and pyrazole rings.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: Various substitution reactions can occur, especially on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[4-(2-FURYLCARBONYL)PIPERAZINO](1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE may have applications in:
Medicinal Chemistry: Potential as a pharmacophore in drug design.
Biological Studies: Investigating its effects on biological systems.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on its specific biological target. Generally, compounds with similar structures may:
Bind to enzymes or receptors: Inhibiting or activating their function.
Interact with DNA or RNA: Affecting gene expression or replication.
Modulate signaling pathways: Influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-furoyl)-4-(4-nitrophenyl)piperazine: Similar structure but with a phenyl group instead of a pyrazole.
1-(2-furoyl)-4-(4-aminophenyl)piperazine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
[4-(2-FURYLCARBONYL)PIPERAZINO](1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE is unique due to the combination of the furoyl, nitro-substituted pyrazole, and piperazine moieties, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C14H15N5O5 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
furan-2-yl-[4-(1-methyl-4-nitropyrazole-3-carbonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C14H15N5O5/c1-16-9-10(19(22)23)12(15-16)14(21)18-6-4-17(5-7-18)13(20)11-3-2-8-24-11/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
KRPIHVHMRBINFU-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)[N+](=O)[O-] |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dichlorophenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B279537.png)
![3,4-dichloro-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B279538.png)
![3,5-dichloro-2-methoxy-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B279539.png)
![N-{3-[(2-methylpropanoyl)amino]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B279541.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide](/img/structure/B279542.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-5-nitrofuran-2-carboxamide](/img/structure/B279544.png)
![3-[2-(METHYLSULFANYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE](/img/structure/B279545.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B279546.png)
![2-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B279547.png)
![N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B279548.png)
![N-(2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B279549.png)

![5-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-1-naphthamide](/img/structure/B279557.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B279563.png)
